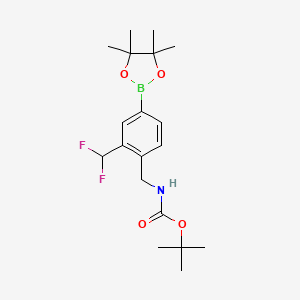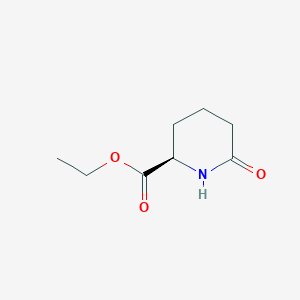
(R)-ethyl 6-oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-ethyl 6-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethyl ester group and a ketone functional group at the 6-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 6-oxopiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Oxidation: The piperidine ring is oxidized at the 6-position to introduce the ketone functional group.
Industrial Production Methods
Industrial production of ®-ethyl 6-oxopiperidine-2-carboxylate may involve large-scale esterification and oxidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the piperidine ring.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized piperidine derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
®-ethyl 6-oxopiperidine-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-ethyl 6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Ethyl 4-oxopiperidine-2-carboxylate: A similar compound with the ketone group at a different position.
Uniqueness
®-ethyl 6-oxopiperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester and a ketone group at the 6-position of the piperidine ring makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (2R)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
MNUVAPMABSFWAR-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC(=O)N1 |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


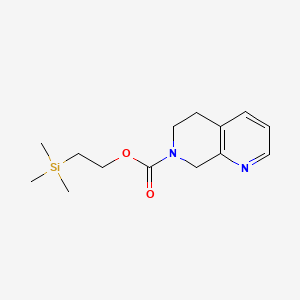
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)
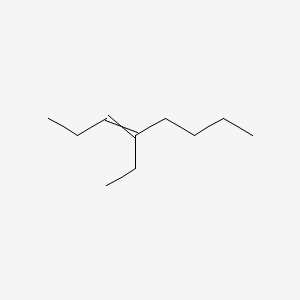

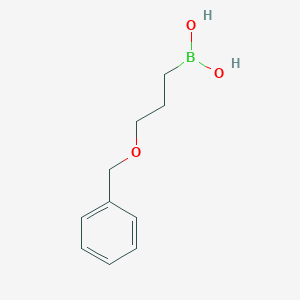
![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)

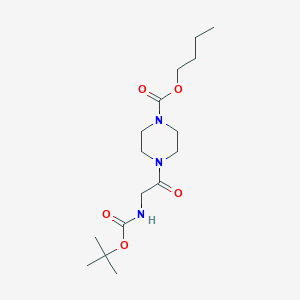
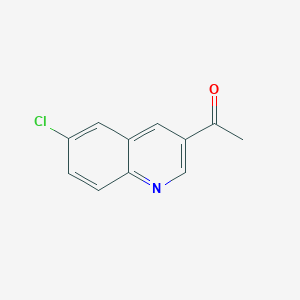
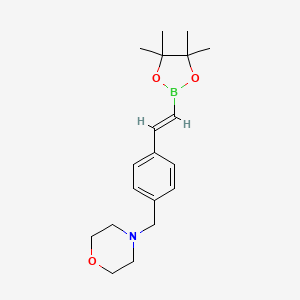

![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)
